プレザチド銅

科学的研究の応用

Prezatide copper has a wide range of scientific research applications:

作用機序

プレザチド銅は、いくつかのメカニズムを通じてその効果を発揮します。

コラーゲン合成: I型コラーゲンとグリコサミノグリカン合成と沈着を増加させます.

マトリックスメタロプロテイナーゼの調節: プレザチド銅は、マトリックスメタロプロテイナーゼ-2と組織マトリックスメタロプロテイナーゼ阻害因子-1および-2の発現を増加させ、組織リモデリングに役割を果たしています.

抗酸化作用: この化合物は、酸化ストレスを軽減する酵素であるスーパーオキシドジスムターゼに銅を供給します.

抗炎症作用: プレザチド銅は、傷害時の鉄の放出を阻害し、炎症を軽減します.

血管新生: 損傷部位での血管新生を促進し、創傷治癒を促進します.

類似化合物の比較

プレザチド銅は、その特定のトリペプチド組成と銅イオンと安定な錯体を形成する能力によってユニークです。類似した化合物には、以下のようなものがあります。

銅トリペプチド-1:

ビス(トリペプチド-1)銅酢酸塩: プレザチド銅と構造と機能が類似した、トリペプチド-1酢酸塩の銅含有錯体.

プレザチド銅は、グリシン、ヒスチジン、リシンという特定の組み合わせによって際立っており、ユニークな生物学的活性と治療の可能性を提供しています .

生化学分析

Biochemical Properties

Prezatide copper plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling .

Cellular Effects

Prezatide copper has profound effects on various types of cells and cellular processes. It improves skin elasticity, density, and firmness, reduces fine lines and wrinkles, reduces photodamage, and increases keratinocyte proliferation . Prezatide copper also displays antioxidant and angiogenic effects and appears to modulate tissue remodeling in injury .

Molecular Mechanism

The molecular mechanism of action of Prezatide copper is complex. It is thought that its antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti-inflammatory ability due to the blockage of iron (Fe2+) release during injury . Prezatide copper also increases angiogenesis to injury sites .

Temporal Effects in Laboratory Settings

It is known that Prezatide copper, both free and in complex with copper, can pass through the stratum corneum , indicating its stability and potential long-term effects on cellular function.

Metabolic Pathways

It is known to increase the synthesis and deposition of type I collagen and glycosaminoglycan, suggesting its involvement in these metabolic pathways .

Transport and Distribution

Prezatide copper can pass through the stratum corneum, indicating its ability to be transported and distributed within cells and tissues

準備方法

合成経路と反応条件

プレザチド銅は、グリシン、ヒスチジン、リシンからなるトリペプチドであるプレザチドと銅イオンを組み合わせることで合成されます . トリペプチドはまず、固相ペプチド合成により合成されます。この方法では、アミノ酸を固体樹脂に固定された成長中のペプチド鎖に順次添加します。 トリペプチドが合成されたら、樹脂から切り離し、精製します .

次に、精製されたトリペプチドを、制御された条件下で銅イオンと反応させてプレザチド銅錯体を形成します . 反応は通常、中性pHの水溶液中で行われ、生成した錯体は透析やクロマトグラフィーなどの手法で精製されます .

工業的製造方法

工業的な設定では、プレザチド銅は、大規模な固相ペプチド合成に続いて銅イオンとの錯体化によって製造されます . このプロセスには、自動ペプチド合成機と大規模精製システムが関与し、高収率と高純度を確保します .

化学反応の分析

反応の種類

プレザチド銅は、以下の化学反応を含む様々な化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究の応用

プレザチド銅は、幅広い科学研究の応用範囲を持っています。

類似化合物との比較

Prezatide copper is unique due to its specific tripeptide composition and its ability to form a stable complex with copper ions. Similar compounds include:

Copper tripeptide-1:

Bis(tripeptide-1) copper acetate: A copper-containing complex of tripeptide-1 acetate, similar in structure and function to prezatide copper.

Prezatide copper stands out due to its specific combination of glycine, histidine, and lysine, which provides unique biological activities and therapeutic potential .

特性

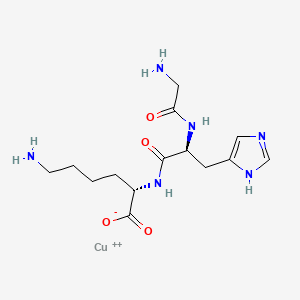

IUPAC Name |

copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWIFMYRRCMYMN-ACMTZBLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23CuN6O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237492 | |

| Record name | Prezatide copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate | |

| Record name | Prezatide copper | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

89030-95-5 | |

| Record name | Prezatide copper | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prezatide copper | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prezatide copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Prezatide copper exert its effects at the molecular level?

A1: Prezatide copper primarily acts by binding to copper ions, forming a stable complex. This complex interacts with various target molecules and influences gene expression, ultimately impacting cellular processes. [, ] For instance, it has been shown to modulate the expression of genes involved in collagen synthesis, angiogenesis, and DNA repair. [, ] While the exact mechanisms are still under investigation, the ability of Prezatide copper to interact with copper ions and modulate gene expression appears central to its diverse biological activities.

Q2: What is the structure of Prezatide copper, and what is known about its stability?

A2: Prezatide copper is a tripeptide with the amino acid sequence glycyl-L-histidyl-L-lysine complexed with a copper(II) ion. Its molecular formula is C14H22CuN6O4. While the precise structural characterization data might require further detailed investigation, its copper-binding capacity is well-documented. [] Studies on its stability under various conditions, such as different pH levels and temperatures, are crucial to understand its behavior in formulations and biological environments. This information is particularly relevant for developing stable and effective products containing Prezatide copper.

Q3: What evidence supports the anti-cancer potential of Prezatide copper?

A3: Research suggests that Prezatide copper might possess anti-cancer properties. Studies using the Connectivity Map, a tool that analyzes gene expression profiles, revealed that Prezatide copper could reverse the expression of genes overexpressed in aggressive metastatic human colon cancer. [] Furthermore, it has demonstrated the ability to reactivate programmed cell death in specific cultured human cancer cell lines. [] Notably, in vivo studies using a mouse model of Sarcoma 180 showed significant tumor suppression when treated with Prezatide copper and ascorbic acid. [] While these findings are promising, further investigations are necessary to validate these initial observations and elucidate the underlying mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。